molecular formula C24H16ClN3O3S2 B383170 N-(4-chlorophenyl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 503431-87-6

N-(4-chlorophenyl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No.: B383170
CAS No.: 503431-87-6
M. Wt: 494g/mol
InChI Key: GHCJDWJQXHKBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a furan ring, a phenyl group, and a sulfanylacetamide side chain.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O3S2/c25-15-8-10-16(11-9-15)26-20(29)14-33-24-27-22-21(18(13-32-22)19-7-4-12-31-19)23(30)28(24)17-5-2-1-3-6-17/h1-13H,14H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCJDWJQXHKBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)Cl)SC=C3C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound is synthesized through a multi-step process that includes the formation of the thienopyrimidine core and subsequent functionalization to introduce the chlorophenyl and furan groups.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial and antimycobacterial activities. For example, a related series of compounds showed effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Compound SeriesTarget BacteriaMIC (µg/mL)
4a-mS. aureus1.0
5a-mE. coli0.5

The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit bacterial growth at low concentrations, suggesting strong antibacterial properties.

Cytotoxicity and Selectivity

The cytotoxicity of this compound has been assessed using hemolytic assays. These studies indicate that the compound exhibits low toxicity at concentrations up to 200 µmol/L, which is promising for therapeutic applications .

The mechanism by which this compound exerts its biological effects is believed to involve interference with nucleic acid synthesis pathways through inhibition of enzymes critical for DNA replication and repair. This is supported by findings that similar thienopyrimidine derivatives inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism .

Case Studies

Several studies have investigated the biological activity of thienopyrimidine derivatives:

  • Antimycobacterial Activity : In vitro studies demonstrated that thienopyrimidine derivatives significantly inhibited the growth of Mycobacterium tuberculosis, with some compounds showing selectivity indices favorable for further development as antitubercular agents .
  • Anticancer Potential : Research on pyrimidine derivatives has also indicated potential anticancer properties, particularly against cell lines associated with various cancers. For instance, some derivatives showed inhibition of cell proliferation in A431 vulvar epidermal carcinoma cell lines .

Scientific Research Applications

Antitumor Activity

Recent studies have identified compounds similar to N-(4-chlorophenyl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide as promising candidates for cancer treatment. The compound's structure suggests it may interact with biological pathways involved in tumor growth and proliferation.

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives on human cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. The results indicated that derivatives containing the thieno[2,3-d]pyrimidine core exhibited significant cytotoxicity, with some compounds inducing apoptosis in cancer cells through mitochondrial pathways .

CompoundCell LineIC50 (µM)Mechanism of Action
AHCT-11615Apoptosis induction
BMCF-720Mitochondrial disruption
CHeLa18Cell cycle arrest

Antimicrobial Properties

In addition to antitumor activity, compounds with similar structural motifs have been investigated for their antimicrobial efficacy. The presence of the furan and thieno rings may enhance interaction with microbial cell membranes or inhibit essential enzymes.

Research Findings

A comparative study on the antimicrobial activity of various thieno derivatives showed that certain compounds displayed broad-spectrum activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa10 µg/mL

Biological Mechanisms

The biological mechanisms underlying the activities of this compound are complex and multifaceted.

Mechanistic Insights

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways that regulate cell growth and division.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
  • Gene Expression Modulation : Research indicates that these compounds may alter the expression of genes associated with apoptosis and survival pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s closest analogue is N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide (ZINC2679496) . Additional analogues include phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) and sulfonamide-pyrimidine hybrids (e.g., N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides) .

Structural and Functional Differences

Property Target Compound ZINC2679496 3-Chloro-N-phenyl-phthalimide
Core Structure Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Phthalimide
Substituents 4-Chlorophenyl, furan-2-yl, phenyl 4-Chloro-3-(trifluoromethyl)phenyl, 5-methylfuran-2-yl, prop-2-enyl Chlorophenyl, phthalimide ring
Molecular Weight ~495 g/mol (estimated) ~579 g/mol ~257 g/mol
Key Functional Groups Sulfanylacetamide, furan, chlorophenyl Trifluoromethyl, methylfuran, allyl Anhydride, chlorophenyl
Potential Applications Kinase inhibition, antimicrobial Anticancer (trifluoromethyl enhances metabolic stability) Polymer synthesis (polyimide precursor)

Pharmacological and Physicochemical Insights

  • Bioactivity: The trifluoromethyl group in ZINC2679496 may enhance metabolic stability and target affinity compared to the target compound’s simpler chlorophenyl group .
  • Lipophilicity : The target compound’s chlorophenyl group increases logP (~3.5 estimated), whereas ZINC2679496’s trifluoromethylphenyl group further elevates logP (~4.2), suggesting improved blood-brain barrier penetration but higher toxicity risk.
  • Synthetic Utility: Phthalimide derivatives like 3-chloro-N-phenyl-phthalimide are prioritized for polymer synthesis due to their anhydride reactivity, contrasting with the thienopyrimidine scaffold’s focus on bioactivity .

Research Findings and Gaps

  • ZINC2679496 : Preclinical studies highlight its anticancer activity (IC50 ~1.2 µM in breast cancer cell lines), attributed to the trifluoromethyl group’s electron-withdrawing effects .

Preparation Methods

Core Heterocyclic Framework Construction

The thieno[2,3-d]pyrimidin-4-one core serves as the foundational scaffold for this compound. As illustrated in WO2007084560A2, thieno[2,3-d]pyrimidines are typically synthesized via cyclocondensation reactions involving thiophene precursors and urea or thiourea derivatives . For example, 3-amino-5-(furan-2-yl)thiophene-2-carboxamide can undergo cyclization with phenyl isocyanate under acidic conditions to yield the 4-oxo-3-phenylthieno[2,3-d]pyrimidine intermediate. This step often employs reagents such as phosphorus oxychloride (POCl₃) to facilitate dehydration .

Key modifications at the 5-position of the thieno[2,3-d]pyrimidine ring are achieved through pre-functionalization of the thiophene precursor. The furan-2-yl group is introduced prior to cyclization by coupling a furan-containing acetylene or via Friedel-Crafts alkylation, as described in synthetic protocols for analogous thieno-fused systems . For instance, the ACS Journal of Organic Chemistry highlights the use of palladium-catalyzed cross-coupling to install aryl groups onto thiophene intermediates, a strategy adaptable for furan incorporation .

Sulfanylacetamide Side Chain Installation

The 2-sulfanylacetamide moiety is introduced via nucleophilic displacement of a leaving group (e.g., chlorine) at the 2-position of the thieno[2,3-d]pyrimidine core. WO2007084560A2 details a representative procedure wherein a chlorinated intermediate reacts with N-(4-chlorophenyl)-2-mercaptoacetamide in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) . The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C) .

Table 1: Optimization of Sulfanylacetamide Coupling

ConditionSolventBaseTemperature (°C)Yield (%)
StandardDMFK₂CO₃10072
AlternativeDMSOEt₃N8065
High-EfficiencyNMPDBU12085

NMP = N-Methyl-2-pyrrolidone; DBU = 1,8-Diazabicycloundec-7-ene

Notably, the Sigma-Aldrich product page for a structural analog (R874396) confirms the feasibility of this approach, reporting a similar acetamide side chain introduced via thiol-displacement chemistry .

Functional Group Compatibility and Challenges

The simultaneous presence of electron-withdrawing (4-oxo, sulfanyl) and electron-donating (furan, phenyl) groups necessitates careful reaction design to avoid side reactions such as furan ring opening or acetamide hydrolysis. The ACS Journal of Organic Chemistry emphasizes the use of mild bases (e.g., NaHCO₃) and anhydrous conditions to preserve furan integrity during cyclization . Additionally, protecting group strategies—such as tert-butoxycarbonyl (Boc) for the acetamide nitrogen—may be employed in multi-step syntheses .

Alternative Routes and Modular Approaches

Recent advances in modular synthesis, as evidenced by WO2023277135A1, suggest that late-stage functionalization could offer a complementary pathway . For example, a pre-formed thieno[2,3-d]pyrimidine core bearing a halogen at the 5-position might undergo Suzuki-Miyaura coupling with a furan-2-ylboronic acid to install the heteroaryl group . This method circumvents the need for furan-containing precursors during cyclization, potentially improving yield and scalability.

Table 2: Comparison of Synthetic Strategies

StrategyAdvantagesLimitations
Early-Stage FuranHigh regioselectivityLimited furan stability
Late-Stage CouplingModularity; broader substrate scopeRequires palladium catalysts

Purification and Characterization

Final purification is typically achieved via column chromatography (silica gel, eluent: ethyl acetate/hexanes) or recrystallization from ethanol/water mixtures . Characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity, particularly to verify the absence of regioisomers arising from furan orientation or acetamide substitution patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.